(2r,3s)-2-amino-3-hydroxyhexanoic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2-amino-3-hydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTYPWROJNTIRE-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]([C@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80546658 | |
| Record name | (3S)-3-Hydroxy-D-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59286-25-8 | |
| Record name | (3S)-3-Hydroxy-D-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80546658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Esterification and Amidation of the Carboxyl Group:the Carboxylic Acid Can Be Converted to a Variety of Esters or Amides. Esterification Can Be Achieved Using Standard Methods Such As Fischer Esterification in the Presence of an Acid Catalyst or by Reaction with an Alkyl Halide in the Presence of a Base. Amide Formation is Typically Accomplished by Activating the Carboxylic Acid E.g., with a Carbodiimide Like Dcc or Edc and then Reacting It with an Amine.
General Biological Activity Profiles in Academic Studies
Academic research has largely focused on compounds structurally similar to this compound, suggesting its potential as a biologically active molecule. The primary area of interest is its role as a structural analogue of amino acids that can interact with enzymes. For instance, the class of α-hydroxy-β-amino acids has been investigated for its inhibitory effects on specific enzymes, indicating a potential therapeutic application. nih.gov The core structure of this compound, featuring both a hydroxyl and an amino group on adjacent carbons, is a key feature in the design of enzyme inhibitors. This structural motif allows for specific interactions within the active sites of enzymes, potentially leading to the modulation of their activity.
Enzyme Kinetics and Substrate Specificity Studies
Direct enzyme kinetic studies for this compound are not extensively documented. However, research into analogous compounds provides insight into its potential interactions. Studies on α-hydroxy-β-amino acid inhibitors of Methionine aminopeptidase (MetAP) have explored their binding modes and the kinetics of their inhibitory action. nih.gov These analogues are investigated for their ability to compete with the natural substrates of the enzyme, thereby inhibiting its function. The specificity of these interactions is determined by the precise stereochemistry and the nature of the side chains of the amino acid analogues, which dictates their affinity for the enzyme's active site.
Molecular Target Identification and Interaction Mechanisms
The molecular targets for compounds analogous to this compound have been identified in several studies. A prominent target is Methionine aminopeptidase 2 (MetAP2), a metalloenzyme crucial for protein modification. nih.govmedchemexpress.com The interaction mechanism of inhibitors with MetAP2 involves the coordination of the inhibitor's functional groups, such as the hydroxyl and amino moieties, with the metal ions (typically cobalt or iron) in the enzyme's active site. nih.gov This binding prevents the natural substrate, a methionine-containing peptide, from accessing the active site, thereby inhibiting the enzyme's function of cleaving the N-terminal methionine from nascent proteins. medchemexpress.comyoutube.com
A significant body of research has focused on the development of hydroxy amino acid analogues as inhibitors of MetAPs. nih.gov These enzymes are essential for cell viability in bacteria and are involved in angiogenesis (the formation of new blood vessels) in humans, making them attractive targets for antibacterial and anticancer therapies. medchemexpress.comnih.gov
Substituted 3-amino-2-hydroxyamides and related compounds have been identified as potent and selective inhibitors of human MetAP2. Through iterative structure-based design and parallel synthesis, researchers have been able to optimize the inhibitory activity and selectivity of these compounds against MetAP1. The binding of these α-hydroxy-β-amino acid inhibitors to the active site of MetAP has been modeled to understand the key molecular interactions that confer their inhibitory potency. nih.gov
| Inhibitor Class | Enzyme Target | Key Structural Feature | Therapeutic Interest |
|---|---|---|---|
| α-Hydroxy-β-amino acids | Methionine aminopeptidase 2 (MetAP2) | Hydroxyl and amino groups on adjacent carbons | Anti-angiogenesis, Anti-cancer |
| 3-Amino-2-hydroxyamides | Methionine aminopeptidase 2 (MetAP2) | Amide linkage in addition to hydroxy and amino groups | Anti-angiogenesis, Anti-cancer |
| Peptide-based inhibitors with modified methionine | Bacterial Methionine aminopeptidases | Modified methionine moiety | Antibacterial |
Role as an Intermediate or Modulator in Biochemical Pathways
This compound, also known as (2R,3S)-3-Hydroxynorleucine, serves as a valuable intermediate in the synthesis of more complex molecules. It is recognized as an analogue of DL-6-Hydroxy Norleucine and is utilized as a building block for the creation of certain antiviral and antihypertensive drugs. chemicalbook.com This highlights its importance in the pharmaceutical industry as a precursor to therapeutically relevant compounds. While its direct role as a modulator in natural biochemical pathways is not well-established, its structural similarity to natural amino acids suggests a potential for interaction with metabolic enzymes.
Exploratory Bioactivity Research (e.g., Antiviral and Antihypertensive Relevance as an Analogue)
The relevance of this compound in exploratory bioactivity research stems from its role as an intermediate for antiviral and antihypertensive agents. chemicalbook.com The therapeutic effect of the final drug products is, in part, derived from the structural contributions of this precursor.
For instance, research on a related compound, ethyl 3-hydroxyhexanoate, has demonstrated potent antiviral activity against Coxsackievirus B (CVB). nih.govresearchgate.net This compound was found to inhibit viral replication both in vitro and in vivo by targeting the viral RNA replication step. nih.govresearchgate.net Such findings underscore the potential of the 3-hydroxyhexanoic acid scaffold in the development of new antiviral therapies.
| Analogue/Related Compound | Bioactivity | Mechanism of Action/Relevance | Reference |
|---|---|---|---|
| Ethyl 3-hydroxyhexanoate | Antiviral (against Coxsackievirus B) | Inhibits viral RNA replication | nih.govresearchgate.net |
| This compound | Intermediate for Antiviral Drugs | Serves as a structural precursor | chemicalbook.com |
| This compound | Intermediate for Antihypertensive Drugs | Serves as a structural precursor | chemicalbook.com |
| Arginine, Cysteine | Antihypertensive | Contribute to blood pressure regulation | nih.gov |
V. Role of 2r,3s 2 Amino 3 Hydroxyhexanoic Acid As a Synthetic Building Block
Utilization as a Chiral Auxiliary and Scaffold in Organic Synthesis
Chiral auxiliaries are instrumental in asymmetric synthesis, where they are temporarily incorporated into a substrate to direct a stereoselective transformation. While specific documented examples of (2R,3S)-2-amino-3-hydroxyhexanoic acid acting as a chiral auxiliary are not extensively reported in readily available literature, the principles of its structure suggest its potential in this capacity. The stereogenic centers at C2 and C3 can effectively bias the facial selectivity of reactions on a prochiral center within the same molecule.
The general mechanism for a chiral auxiliary involves its covalent attachment to a substrate, followed by a diastereoselective reaction. The steric and electronic properties of the auxiliary block one face of the reactive center, forcing the incoming reagent to attack from the less hindered face. After the desired stereochemistry is established, the auxiliary is cleaved and can ideally be recovered for reuse. Given its structure, this compound could be employed in reactions such as asymmetric aldol (B89426) additions, alkylations, or Diels-Alder reactions, providing a scaffold that dictates the stereochemical outcome.
Incorporation into Peptides and Peptidomimetics
The inclusion of non-proteinogenic amino acids like this compound into peptides is a powerful strategy for creating peptidomimetics with enhanced properties. These modified peptides can exhibit increased resistance to enzymatic degradation, improved conformational stability, and altered biological activity compared to their natural counterparts.
The synthesis of peptides containing the closely related (2S,3S)-3-hydroxyleucine has been demonstrated, providing a framework for how this compound could be incorporated. The development of suitably protected building blocks is crucial for this purpose. Different protecting group strategies can be applied to create synthons that are compatible with standard peptide synthesis protocols.
| Building Block | Protecting Groups | Suitability |
| N-Boc-(2S,3S)-3-hydroxyleucine | Boc (amine) | Solid-Phase Peptide Synthesis (SPPS) |
| N-Cbz-(2S,3S)-3-hydroxyleucine benzyl ester | Cbz (amine), Benzyl (acid) | Solution-phase synthesis, C-terminal derivatization |
These building blocks, once prepared, can be incorporated into peptide chains, and the hydroxyl group can serve as a point for further modification, such as acylation, to introduce additional diversity and modulate biological activity.
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of peptide chains. The incorporation of this compound into SPPS requires a protected form of the amino acid, typically with an Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) group on the amine and a protected carboxylic acid. The hydroxyl group may also require protection depending on the synthesis strategy.
The general cycle of SPPS involves the following steps:
Deprotection: Removal of the N-terminal protecting group of the resin-bound amino acid or peptide.
Activation and Coupling: Activation of the carboxylic acid of the incoming protected amino acid and its subsequent coupling to the deprotected N-terminus of the resin-bound chain.
Washing: Removal of excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. The synthesis of the peptide antibiotic Novo29, which contains the noncanonical amino acid (2R,3S)-hydroxyasparagine, illustrates the feasibility of incorporating such unique building blocks using a combination of SPPS for the linear precursor followed by a solution-phase cyclization. nih.gov This approach highlights a viable strategy for the synthesis of complex peptides containing this compound.
Precursor in the Synthesis of Complex Natural Products and Pharmaceutical Candidates
This compound and its stereoisomers are found as structural motifs in a variety of bioactive natural products. Consequently, they serve as crucial precursors in the total synthesis of these complex molecules. The closely related (2S,3S)-3-hydroxyleucine is a component of several natural products with significant biological activities. nih.gov
| Natural Product Class | Example(s) | Reported Biological Activity |
| Nucleoside Antibiotics | Muraymycins | Antibacterial |
| Peptides | Azinothricin, Citropeptin, Kettapeptin, Pipalamycin | Various |
| Polyketides | Dentigerumycin | Antifungal |
The synthesis of these natural products often involves the preparation of a protected form of the amino acid building block, which is then incorporated into the larger molecular framework. For instance, in the context of muraymycin synthesis, building blocks of (2S,3S)-3-hydroxyleucine were developed for incorporation and subsequent acylation of the hydroxyl group, a modification shown to be critical for their potent antibacterial activity. nih.gov
Furthermore, this compound, also known as (2R,3S)-3-hydroxynorleucine, has been identified as an intermediate in the synthesis of antiviral and antihypertensive drugs. While the specific names of the final drug products are not always explicitly detailed in publicly accessible literature, this highlights the importance of this chiral amino acid as a starting material in medicinal chemistry and drug development.
Vi. Sophisticated Analytical Techniques for Characterization and Quantification of 2r,3s 2 Amino 3 Hydroxyhexanoic Acid
Advanced Spectroscopic Characterization
Spectroscopic techniques provide profound insight into the molecular structure and connectivity of (2R,3S)-2-amino-3-hydroxyhexanoic acid by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
¹H-NMR Spectroscopy : In a typical ¹H-NMR spectrum, each unique proton in the molecule produces a signal. The chemical shift (δ) of the signal indicates its electronic environment, the integration corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, characteristic signals would include a triplet for the terminal methyl group (C6), multiplets for the methylene protons (C4, C5), and distinct signals for the protons on the stereogenic centers (C2-H and C3-H). The coupling constant (J-value) between the C2-H and C3-H protons is particularly crucial for confirming the threo relative stereochemistry, which is characteristic of the (2R,3S) and (2S,3R) diastereomers.
¹³C-NMR Spectroscopy : The ¹³C-NMR spectrum provides a signal for each unique carbon atom. Key signals for this compound would include the carbonyl carbon of the carboxylic acid, the two carbons bearing the amino and hydroxyl groups (C2 and C3), the aliphatic methylene carbons (C4 and C5), and the terminal methyl carbon (C6). Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to correlate proton and carbon signals, confirming the complete structural assignment bmrb.io.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| C1 (-COOH) | - | - | ~175 |
| C2 (-CHNH₂) | ~3.5 | Doublet (d) | ~58 |
| C3 (-CHOH) | ~3.9 | Multiplet (m) | ~72 |
| C4 (-CH₂) | ~1.5 | Multiplet (m) | ~35 |
| C5 (-CH₂) | ~1.4 | Multiplet (m) | ~19 |
| C6 (-CH₃) | ~0.9 | Triplet (t) | ~14 |
Note: These are predicted values based on the chemical structure. Actual experimental values may vary depending on the solvent and other experimental conditions.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly vital for confirming the identity of this compound.
High-Resolution Mass Spectrometry (HRMS) : Using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), HRMS can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. The experimentally determined monoisotopic mass can be compared to the theoretical mass calculated from the molecular formula (C₆H₁₃NO₃), which is 147.08954 Da nih.govnih.gov. A close match (typically within 5 ppm) provides strong evidence for the correct elemental composition.
Tandem Mass Spectrometry (MS/MS) : This technique involves the fragmentation of a selected parent ion to produce a characteristic pattern of daughter ions. For protonated this compound ([M+H]⁺, m/z 148.0968), common fragmentation pathways observed in amino acids include the neutral loss of water (H₂O) and the combined loss of water and carbon monoxide (H₂O + CO) unito.it. Analyzing these fragmentation patterns helps to confirm the molecular structure and distinguish it from isomers.
Table 2: Key Ions in High-Resolution Mass Spectrometry of this compound
| Ion Species | Formula | Theoretical m/z | Description |
| [M+H]⁺ | C₆H₁₄NO₃⁺ | 148.09682 | Protonated molecule |
| [M+Na]⁺ | C₆H₁₃NO₃Na⁺ | 170.07876 | Sodium adduct |
| [M-H]⁻ | C₆H₁₂NO₃⁻ | 146.08226 | Deprotonated molecule |
| [M+H-H₂O]⁺ | C₆H₁₂NO₂⁺ | 130.08625 | Fragment from loss of water |
| [M+H-HCOOH]⁺ | C₅H₁₂NO⁺ | 102.09134 | Fragment from loss of formic acid (rearrangement) |
Theoretical m/z values are calculated for the most abundant isotopes.
High-Resolution Chromatographic Separations
Chromatographic methods are essential for separating this compound from impurities, starting materials, and other stereoisomers, thereby allowing for its purification and the determination of its stereochemical purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of this compound. Because amino acids are polar and often lack a strong UV chromophore, various HPLC modes and detection methods can be employed.
Reversed-Phase (RP-HPLC) : While challenging for underivatized amino acids due to their high polarity, RP-HPLC on columns like C18 can be used, often requiring ion-pairing reagents in the mobile phase.
Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is well-suited for the analysis of polar compounds like amino acids without derivatization . Separation is achieved on a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer.
Derivatization : To enhance detection sensitivity and chromatographic retention, the amino acid can be derivatized with reagents such as o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC), followed by analysis using UV or fluorescence detectors researchgate.net. Method validation typically ensures high specificity, linearity, accuracy, and precision researchgate.net.
Table 3: Example of a HILIC-HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | Silica-based HILIC column (e.g., Amide, Diol) |
| Mobile Phase | A: Acetonitrile; B: 20 mM Ammonium formate buffer, pH 3.0 |
| Gradient | Isocratic or gradient elution, e.g., 85:15 (A:B) |
| Flow Rate | 1.0 mL/min |
| Detection | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) |
| Column Temperature | 30 °C |
Determining the stereochemical purity of this compound is critical and requires chiral chromatography to separate it from its three other stereoisomers: (2S,3R), (2R,3R), and (2S,3S). This allows for the precise measurement of enantiomeric excess (ee) and diastereomeric excess (de).
Direct Methods : This approach uses a Chiral Stationary Phase (CSP) to resolve the stereoisomers. CSPs based on macrocyclic glycopeptides (e.g., teicoplanin) are particularly effective for the direct analysis of underivatized amino acids sigmaaldrich.com. Other successful CSPs include those derived from cinchona alkaloids or polysaccharides nih.govchiraltech.comyakhak.org. The separation relies on the formation of transient, diastereomeric complexes between the stereoisomers and the chiral selector, which have different interaction energies.
Indirect Methods : In this method, the amino acid mixture is reacted with a chiral derivatizing agent to form diastereomeric derivatives. These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18). This approach is widely used but requires an additional reaction step. A related technique involves using comprehensive two-dimensional gas chromatography (GCxGC) after derivatization to achieve high-resolution separation of enantiomers nih.gov.
The choice of method depends on the sample matrix and the required sensitivity. The quantification of each separated stereoisomer allows for the calculation of enantiomeric and diastereomeric purity.
Other Characterization Methods (e.g., Thin-Layer Chromatography, Elemental Analysis)
Alongside advanced spectroscopic and chromatographic techniques, other fundamental methods are used to provide supporting evidence for the compound's identity and purity.
Thin-Layer Chromatography (TLC) : TLC is a rapid and cost-effective method used to monitor the progress of a synthesis or to quickly assess the purity of a sample. For amino acids, a common system involves a silica gel plate as the stationary phase and a mixture of solvents like n-butanol, acetic acid, and water as the mobile phase. The spots are typically visualized by spraying with a ninhydrin solution, which reacts with the primary amine to produce a characteristic purple color. The retention factor (Rf) value is used to help identify the compound.
Elemental Analysis : This technique determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimental values are compared with the theoretical percentages calculated from the molecular formula, C₆H₁₃NO₃. A close agreement (typically within ±0.4%) provides strong confirmation of the compound's empirical formula.
Table 4: Theoretical Elemental Composition of this compound (C₆H₁₃NO₃)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 6 | 72.066 | 48.96 |
| Hydrogen (H) | 1.008 | 13 | 13.104 | 8.91 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 9.52 |
| Oxygen (O) | 15.999 | 3 | 47.997 | 32.61 |
| Total | - | - | 147.174 | 100.00 |
Vii. Computational and Theoretical Insights into 2r,3s 2 Amino 3 Hydroxyhexanoic Acid
Molecular Modeling and Conformational Analysis
Conformational analysis of this molecule involves identifying the most stable arrangements of its atoms, known as conformers. Due to the flexibility of the hexanoic acid chain and the rotational freedom around its single bonds, the molecule can adopt numerous conformations. Computational methods, such as molecular mechanics (MM) and molecular dynamics (MD) simulations, are employed to explore the potential energy surface of the molecule and identify low-energy, stable conformers. These simulations can reveal the preferred dihedral angles of the carbon backbone and the orientation of the amino and hydroxyl functional groups.
Table 1: Illustrative Conformational Analysis Data for a Dipeptide Model
This table illustrates the type of data that can be generated from conformational analysis, showing the relative energies of different rotamers for a dipeptide, which is a common model system for studying amino acid conformations.
| Rotamer | Dihedral Angle (χ1) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60° | 0.0 | 65 |
| 2 | 180° | 0.5 | 25 |
| 3 | -60° | 1.0 | 10 |
This data is illustrative and based on general principles of amino acid conformational analysis.
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations offer a more detailed and accurate description of the electronic structure and reactivity of (2R,3S)-2-amino-3-hydroxyhexanoic acid compared to molecular mechanics. Methods like Density Functional Theory (DFT) are particularly powerful for studying the electronic properties of amino acids.
These calculations can provide valuable information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO are crucial indicators of a molecule's ability to donate or accept electrons, respectively, which is fundamental to its chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Furthermore, QM methods can be used to calculate various molecular properties, such as the molecular electrostatic potential (MEP). The MEP map reveals the distribution of charge on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for understanding how the molecule might interact with other molecules, including potential binding partners like proteins or receptors.
Table 2: Exemplary Data from Quantum Mechanical Calculations
This table provides an example of the kind of electronic property data that can be obtained through quantum mechanical calculations for an amino acid.
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.5 D |
This data is for illustrative purposes and represents typical values for similar molecules.
Structure-Property Relationship Predictions
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physicochemical properties of molecules based on their structural features. For this compound, these models can be employed to forecast properties such as solubility, lipophilicity (logP), and potential biological activities.
Developing a QSAR or QSPR model involves creating a dataset of molecules with known properties and then identifying mathematical relationships between these properties and various molecular descriptors. These descriptors can be derived from the molecule's 2D or 3D structure and can include constitutional, topological, geometrical, and electronic parameters. Once a statistically robust model is established, it can be used to predict the properties of new or uncharacterized molecules like this compound.
For non-proteinogenic amino acids, QSAR can be particularly useful in predicting their potential as enzyme inhibitors or receptor ligands by comparing their structural features to those of known bioactive compounds.
Table 3: Hypothetical QSAR Model for Predicting a Biological Activity
This table illustrates a simplified QSAR equation and the contribution of different molecular descriptors to the predicted activity.
| Descriptor | Coefficient | Description |
| LogP | 0.45 | Lipophilicity |
| Molecular Weight | -0.12 | Size of the molecule |
| Hydrogen Bond Donors | 0.25 | Number of H-bond donors |
| Predicted Activity = 1.2 + (0.45 * LogP) - (0.12 * Mol. Weight) + (0.25 * H-Bond Donors) |
This represents a hypothetical QSAR model for illustrative purposes.
In Silico Screening and Molecular Docking Studies
In silico screening and molecular docking are powerful computational techniques used in drug discovery to identify potential drug candidates and to study their interactions with biological targets. For this compound, these methods can be used to explore its potential to bind to and modulate the activity of proteins.
Molecular docking predicts the preferred orientation of a ligand (in this case, the amino acid) when bound to a receptor (a protein) to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each conformation. This can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Virtual screening involves docking a large library of compounds against a target protein to identify those with the highest predicted binding affinities. While this compound itself could be screened against various targets, it could also serve as a scaffold for the design of new molecules with improved binding properties.
Table 4: Illustrative Molecular Docking Results
This table shows a hypothetical example of docking results for a ligand with a target protein, including the binding energy and key interacting residues.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Enzyme X | -7.2 | Asp120, Tyr85, Phe210 |
| Receptor Y | -6.5 | Arg55, Gln102, Trp150 |
This data is illustrative and represents the type of output from molecular docking studies.
Viii. Future Research Trajectories and Emerging Trends for 2r,3s 2 Amino 3 Hydroxyhexanoic Acid
Development of Novel Stereoselective Synthetic Methodologies
The precise arrangement of atoms in (2R,3S)-2-amino-3-hydroxyhexanoic acid is fundamental to its function, making stereoselective synthesis a critical area of research. The asymmetric aldol (B89426) reaction of glycine (B1666218) Schiff bases is a highly effective method for producing β-hydroxy α-amino acids, as it can create two adjacent stereogenic centers in a single step. acs.org Future research is aimed at refining and discovering new methodologies that offer high yield and stereochemical control.
Key areas of development include:
Advanced Catalysis: Exploration of new catalysts, such as Brønsted base catalysts, for syn-selective direct aldol reactions can improve efficiency and selectivity. nih.gov The use of chiral auxiliaries, like L-proline, can serve as temporary tethers to direct both the stereochemistry and regiochemistry of reactions such as intramolecular cycloadditions. mdpi.com
Chiral Pool Synthesis: Utilizing readily available chiral molecules as starting materials is a promising strategy. For instance, D-glucose has been used as a starting point for the stereoselective synthesis of related non-proteinogenic amino acids like (2S,3R)-α-hydroxy-β-aminodecanoic acid. nih.gov Similarly, Garner's aldehyde serves as a versatile common starting material for the stereocontrolled construction of (2S,3R)- and (2S,3S)-stereocenters in other complex amino acids. elsevierpure.com
Novel Reaction Pathways: The development of innovative reaction sequences, such as those involving Diels-Alder reactions of furan (B31954) derivatives followed by fragmentation and oxidation, provides versatile templates for creating complex hydroxylated amino acid structures. researchgate.net
| Synthetic Strategy | Key Features | Potential Advantages |
| Asymmetric Aldol Reaction | Employs glycine Schiff bases; creates two vicinal stereocenters simultaneously. acs.org | High efficiency in assembling the 1,2-aminoalcohol functionality. acs.org |
| Intramolecular Cycloaddition | Uses chiral tethers (e.g., L-proline) to control reaction geometry. mdpi.com | High stereocontrol and potential to reverse regiochemistry compared to intermolecular reactions. mdpi.com |
| Chiral Pool Synthesis | Starts from abundant, enantiomerically pure natural products (e.g., carbohydrates, amino acids). nih.govelsevierpure.com | Access to complex stereochemical arrangements dictated by the starting material. |
| Diels-Alder Reactions | Provides a template for stereoselective synthesis of cyclic and polyhydroxylated derivatives. researchgate.net | Versatile for creating complex building blocks for β-peptides. researchgate.net |
Elucidation of Undiscovered Biological Roles and Mechanisms
While it is understood that this compound can act as a substrate for enzymes involved in amino acid metabolism and potentially modulate signaling pathways, its full biological role remains largely unexplored. Future research will focus on identifying its specific molecular targets and clarifying its mechanism of action.
Priorities for investigation include:
Enzyme Interaction: Identifying the specific enzymes for which this compound acts as a substrate or inhibitor. The stereochemistry of β-hydroxy α-amino acids is known to be critical for their bioactivity, such as in the inhibition of enzymes like enkephalinase.
Receptor Binding: Investigating potential interactions with cellular receptors to understand how it might influence signaling pathways.
Metabolic Pathways: Mapping its involvement in various metabolic pathways to uncover its physiological and pathological significance. Analogues of the core structure are known to be intermediates for antiviral and antihypertensive drugs, suggesting potential therapeutic relevance for the parent compound. chemicalbook.comchemicalbook.com
Design and Synthesis of Advanced Functional Analogues
Modifying the structure of this compound can lead to the development of advanced functional analogues with tailored properties for specific applications in research and medicine. The β-hydroxy-α-amino acid scaffold is prevalent in many natural products, including antibiotics and enzyme inhibitors, making it a valuable template for analogue design. acs.orgnih.gov
Future directions in this area involve:
Structural Modification: Introducing different functional groups to alter the molecule's properties. For example, replacing the hydroxyl group with an acetoxy moiety can enhance membrane permeability for use in prodrug designs, while adding protecting groups like Boc can improve solubility in organic solvents for synthetic applications.
Phosphonate (B1237965) Analogues: Synthesizing phosphonate versions of amino acids is a well-established strategy for creating compounds with diverse biological activities, such as receptor agonists or antagonists. mdpi.com Designing a phosphonate analogue of this compound could yield novel bioactive molecules.
Peptidomimetics: Incorporating the core structure into peptidomimetics can lead to the development of inhibitors for enzymes like peptidases and proteases, which have applications as antiviral or antitumor agents. researchgate.net
| Analogue Type | Modification | Potential Application |
| Prodrugs | Replacement of hydroxyl with acetoxy group. | Improved metabolic stability and membrane permeability. |
| Synthetic Intermediates | Addition of protecting groups (e.g., Boc) to the amino group. | Enhanced solubility in organic solvents for easier chemical synthesis. |
| Bioactive Phosphonates | Replacement of the carboxylic acid with a phosphonic acid group. mdpi.com | Development of enzyme inhibitors or receptor modulators. mdpi.com |
| Peptidomimetics | Incorporation into peptide-like structures. researchgate.net | Creation of protease inhibitors for therapeutic use. researchgate.net |
Interdisciplinary Applications in Chemical Biology and Medicinal Chemistry
The unique properties of this compound and its derivatives make them valuable tools for interdisciplinary research, particularly at the intersection of chemistry and biology.
Emerging trends for its application include:
Chemical Biology: Using the compound and its synthesized analogues as chemical probes to study biological systems, such as enzymatic pathways and cellular signaling. Its defined stereochemistry makes it an excellent tool for investigating the stereo-specific requirements of biological interactions.
Medicinal Chemistry: The α-hydroxy-β-amino acid core is a key structural component in many biologically active products and serves as a crucial building block for the synthesis of pharmaceuticals. acs.orgresearchgate.net Future work will likely focus on developing this compound and its analogues into leads for new antibiotics, enzyme inhibitors, and other therapeutic agents. acs.orgresearchgate.net
Asymmetric Synthesis: The inherent chirality of the molecule allows it to be used as a chiral auxiliary in asymmetric synthesis, helping to produce other enantiomerically pure compounds for various applications.
Q & A
Q. What are the common laboratory synthesis methods for (2R,3S)-2-amino-3-hydroxyhexanoic acid, and how is enantiomeric purity ensured?
Methodological Answer: The compound is synthesized via asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution of racemic mixtures. To ensure enantiomeric purity, chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) with chiral shift reagents is employed. For example, enzymatic resolution with lipases or esterases selectively hydrolyzes one enantiomer, yielding >98% enantiomeric excess (e.e.) .
Q. How does the stereochemistry of this compound influence its biological activity?
Methodological Answer: The (2R,3S) configuration determines binding specificity to enzymes like dehydrogenases. Studies use molecular docking and mutagenesis to compare activity against stereoisomers. For instance, replacing the (2R,3S) isomer with (2S,3R) in enzyme assays reduces substrate affinity by 50%, as shown in kinetic studies using stopped-flow spectrophotometry .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer: Use a combination of:
- LC-MS to confirm molecular weight (147.17 g/mol) and detect impurities.
- Chiral HPLC (e.g., Chirobiotic T column) to validate stereochemical integrity.
- X-ray crystallography to resolve absolute configuration, as demonstrated in PubChem data (InChI:
1S/C6H13NO3...) .
Advanced Research Questions
Q. How can researchers optimize asymmetric hydrogenation conditions to improve yield and enantiomeric excess in synthesis?
Methodological Answer: Employ Design of Experiments (DoE) to test variables:
- Catalyst loading (0.5–2.0 mol%), hydrogen pressure (10–50 bar), and temperature (25–60°C).
- Use response surface modeling to identify optimal conditions. For example, a Ru-(S)-Segphos catalyst at 30°C and 30 bar H₂ achieves 92% yield and 99% e.e. .
Q. What experimental approaches resolve contradictions in reported enzyme inhibition data involving this compound?
Methodological Answer: Discrepancies may arise from impurities or assay conditions. Strategies include:
- Isothermal titration calorimetry (ITC) to measure binding constants under standardized buffer conditions (pH 7.4, 25°C).
- Kinetic isotope effects (KIE) to probe catalytic mechanisms, distinguishing stereospecific vs. non-specific inhibition .
Q. What strategies modify the hydroxyl and amino groups to study structure-activity relationships (SAR)?
Methodological Answer:
- Selective protection : Use tert-butyldimethylsilyl (TBS) for hydroxyl and Boc for amino groups during solid-phase peptide synthesis.
- Functionalization : Oxidize the hydroxyl group with Dess-Martin periodinane to a ketone, then perform reductive amination with aldehydes. SAR data show that ketone derivatives reduce enzyme binding by 70% compared to the parent compound .
Data Analysis and Mechanistic Studies
Q. How to validate the role of this compound in metabolic pathways?
Methodological Answer: Conduct isotopic tracing with ¹³C-labeled compound in cell cultures. Analyze metabolites via GC-MS to track incorporation into tricarboxylic acid (TCA) cycle intermediates. A 2025 study identified it as a precursor for 3-hydroxyhexanoyl-CoA, linking it to β-oxidation .
Q. What computational tools predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular dynamics (MD) simulations (e.g., GROMACS) to model binding to human serine hydroxymethyltransferase.
- Density functional theory (DFT) calculations (B3LYP/6-31G*) to analyze transition states in enzyme-catalyzed reactions .
Comparative and Contradictory Findings
Q. Why do studies report varying therapeutic potentials for this compound in metabolic disorders?
Methodological Answer: Variations arise from model systems (e.g., in vitro vs. murine models). Address contradictions by:
- Replicating assays in primary hepatocytes and HepG2 cells.
- Validating results with CRISPR-edited cell lines lacking target enzymes (e.g., ALDH2) .
Q. How does this compound compare to threonine in enzyme-substrate interactions?
Methodological Answer: Threonine’s shorter carbon chain reduces hydrophobic interactions. Use surface plasmon resonance (SPR) to compare binding kinetics. values for threonine (1.2 mM) are 3-fold higher than for this compound (0.4 mM) in dehydrogenase assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
